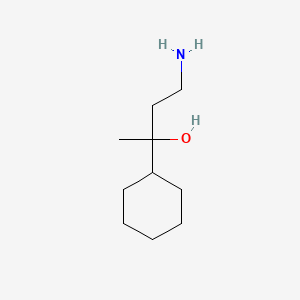

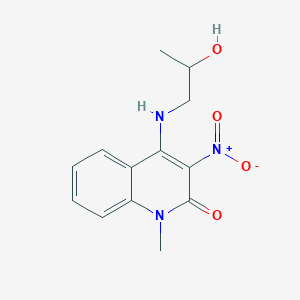

4-Amino-2-cyclohexylbutan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-Amino-2-cyclohexylbutan-2-ol is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of 4-Amino-2-cyclohexylbutan-2-ol. For instance, the synthesis of cyclic derivatives of amino acids and the introduction of functional groups into cyclohexene skeletons are topics that are closely related to the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the use of amino acids as starting materials and the introduction of various functional groups. For example, the synthesis of optically active beta-amino acids containing an aziridine heterocycle starts with aspartic acid and involves the introduction of an alkyl group followed by cyclization to form an aziridine ring . Similarly, the synthesis of a functionalized cyclohexene skeleton uses L-serine as a starting material, with ring-closing metathesis and diastereoselective Grignard reactions as key steps . These methods could potentially be adapted for the synthesis of 4-Amino-2-cyclohexylbutan-2-ol.

Molecular Structure Analysis

The molecular structure of 4-Amino-2-cyclohexylbutan-2-ol would likely exhibit features such as a cyclohexyl ring and an amino group. The papers discuss the importance of stereochemistry in the synthesis of related compounds, as well as the use of NMR studies to confirm absolute configurations . These techniques and considerations would be relevant to the analysis of the molecular structure of 4-Amino-2-cyclohexylbutan-2-ol.

Chemical Reactions Analysis

The papers describe various chemical reactions, including regioselective cyclizations and the formation of aziridine rings . These reactions are influenced by the presence of functional groups such as amino and hydroxyl groups. The C3 nitrogen group function plays a key role in cyclization reactions, which could be relevant to the chemical reactions that 4-Amino-2-cyclohexylbutan-2-ol might undergo .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Amino-2-cyclohexylbutan-2-ol are not directly discussed, the synthesis and reactions of similar compounds suggest that factors such as stereochemistry, functional group placement, and ring strain could influence these properties . The synthesis of unsaturated amino sugars and related compounds also provides insights into the reactivity and potential applications of such molecules .

科学的研究の応用

Enzymatic Synthesis in Biocatalysis

A systems biocatalysis approach combining aldolases and transaminases showcases the versatility of enzymes in synthesizing chiral compounds, highlighting the potential for creating complex molecules like 4-Amino-2-cyclohexylbutan-2-ol and its derivatives. This method leverages E. coli aldolase and selective transaminases, achieving high yields and selectivity with simple starting materials, illustrating the enzyme's ability to facilitate complex chemical transformations in a sustainable manner (Hernández et al., 2017).

Synthetic Chemistry and Foldamers

Research into oligomers containing residues of specific structural units, such as trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones derived from amino acids, opens pathways to novel foldamers. These studies provide a foundation for developing new classes of compounds with controlled peptide bond orientations, potentially including derivatives of 4-Amino-2-cyclohexylbutan-2-ol, contributing to advancements in materials science and drug development (Lucarini & Tomasini, 2001).

Biofuel Production

The engineered pathways in Escherichia coli for the production of biofuels, utilizing enzymes like ketol-acid reductoisomerase and alcohol dehydrogenase, demonstrate how molecular engineering can optimize biofuel production processes. This research indicates the potential for creating biofuels from derivatives of 4-Amino-2-cyclohexylbutan-2-ol, offering a renewable energy source with high efficiency and yield (Bastian et al., 2011).

Computational Chemistry in Polymer Science

A study on the conformation and vibration frequencies of β-sheet of ɛ-Polylysine in vacuum using computational chemistry methods provides insights into the structural and vibrational characteristics of polymeric materials. This research could inform the design and synthesis of polymers incorporating 4-Amino-2-cyclohexylbutan-2-ol, enhancing our understanding of polymer science at the molecular level (Jia et al., 2009).

Natural Product Synthesis and Bioactivity

The isolation and characterization of 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata highlight the potential for discovering and synthesizing novel compounds with unique structural features and biological activities. This work underscores the importance of exploring natural products for compounds like 4-Amino-2-cyclohexylbutan-2-ol, which may possess therapeutic properties or serve as building blocks in synthetic chemistry (Guo et al., 2015).

作用機序

Safety and Hazards

特性

IUPAC Name |

4-amino-2-cyclohexylbutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(12,7-8-11)9-5-3-2-4-6-9/h9,12H,2-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXPHHPHRJZEMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)(C1CCCCC1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2549877.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2549883.png)

![Lithium;1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2549884.png)

![4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2549885.png)

methanone](/img/structure/B2549886.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2549891.png)

![[3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)thien-2-yl](4-fluorophenyl)methanone](/img/structure/B2549892.png)

![N-Ethyl-N-[2-[2-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2549895.png)

![(1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-imidazo[2,1-f]purin-8-yl)-acetic acid](/img/structure/B2549899.png)

![N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2549900.png)